(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate

Descripción

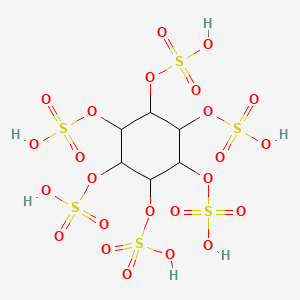

(2,3,4,5,6-Pentasulfooxycyclohexyl) hydrogen sulfate is a highly sulfated cyclohexane derivative characterized by five sulfate ester groups (-OSO₃⁻) attached to the cyclohexyl ring and an additional hydrogen sulfate (-OSO₃H) group. This compound exhibits exceptional water solubility due to its extensive sulfation, which enhances its ionic character and polar interactions. Such polysulfated compounds are of significant interest in industrial applications, including surfactants, ion-exchange resins, and catalytic systems, owing to their strong acidity and capacity for hydrogen bonding . The stereochemistry of the sulfate groups and the conformational rigidity of the cyclohexane backbone further influence its reactivity and stability, making it a subject of structural and functional analysis in comparative studies.

Propiedades

Número CAS |

23330-83-8 |

|---|---|

Fórmula molecular |

C6H12O24S6 |

Peso molecular |

660.5 g/mol |

Nombre IUPAC |

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate |

InChI |

InChI=1S/C6H12O24S6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24) |

Clave InChI |

NBTMNFYXJYCQHQ-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

SMILES canónico |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Números CAS relacionados |

70701-62-1 (hexa-hydrochloride salt) |

Sinónimos |

inositol hexasulfate inositol hexasulfate, hexapotassium salt inositol hexasulfate, hexasodium salt inositol hexasulfate, sodium salt inositol hexasulfate, sodium-aluminum salt inositol hexkissulfate myoinositol hexakissulfate myoinositol hexasulfate |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate typically involves the sulfation of inositol. The process begins with the reaction of inositol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups on the inositol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products .

Análisis De Reacciones Químicas

Types of Reactions

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups, although this is less common due to the stability of the sulfate groups.

Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is used as a reagent for the synthesis of highly sulfated compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .

Biology

In biological research, this compound is used to study the effects of sulfation on cellular processes. It is particularly useful in the investigation of sulfated glycosaminoglycans and their role in cell signaling and adhesion .

Medicine

Its high sulfation density allows it to interact with various biological molecules, making it a candidate for targeted drug delivery .

Industry

Industrially, this compound is used in the production of sulfated surfactants and detergents. Its high sulfation level imparts excellent surface-active properties, making it useful in various cleaning and emulsifying applications .

Mecanismo De Acción

The mechanism of action of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate involves its interaction with biological molecules through its sulfate groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound can also influence cell signaling pathways by mimicking the effects of naturally occurring sulfated molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate, a comparative analysis with structurally analogous sulfated cyclohexanes and related compounds is provided below. Key parameters include sulfation degree, solubility, thermal stability, and functional roles.

Table 1: Comparative Properties of Sulfated Cyclohexane Derivatives

| Compound Name | Sulfation Pattern | Solubility (g/L, H₂O) | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 5 × -OSO₃⁻ + 1 × -OSO₃H | >500 | 180–200 (decomp.) | Surfactants, acid catalysts |

| Cyclohexane-1,2,3-trisulfonic acid | 3 × -SO₃H | ~300 | 220–240 | Ion-exchange membranes |

| Inositol hexasulfate | 6 × -OSO₃⁻ (myo-inositol) | >600 | 150–170 (decomp.) | Biological signaling, chelators |

| Sodium cyclohexyl tetrasulfate | 4 × -OSO₃⁻Na⁺ | ~450 | 200–220 | Detergent additives |

Structural and Functional Insights

- Sulfation Degree : The compound’s six sulfated groups (five esterified, one protonated) distinguish it from partially sulfated analogs like cyclohexane-1,2,3-trisulfonic acid. This higher sulfation correlates with increased hydrophilicity and acidity, enabling superior performance in aqueous-phase reactions .

- Thermal Stability : Despite its high solubility, the compound decomposes at lower temperatures (~180–200°C) compared to less-sulfated derivatives (e.g., sodium cyclohexyl tetrasulfate). This is attributed to the destabilizing effect of multiple sulfate groups, which promote thermal cleavage of S–O bonds.

- Biological Relevance: Unlike inositol hexasulfate—a naturally occurring sulfated cyclitol with roles in cellular signaling—the synthetic this compound lacks stereospecificity, limiting its biological utility but enhancing industrial versatility .

Research Findings

- Substructure Analysis : Data mining approaches (Dehaspe et al., 1998) highlight that the compound’s unique sulfation pattern is a critical determinant of its surfactant properties, outperforming trisulfated analogs in reducing surface tension .

- Reactivity: The hydrogen sulfate group (-OSO₃H) introduces Brønsted acidity, enabling catalytic activity in esterification reactions. This contrasts with fully deprotonated derivatives (e.g., sodium salts), which exhibit lower proton-donor capacity.

Actividad Biológica

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is a complex sulfonated compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of this compound includes multiple sulfoxy groups attached to a cyclohexyl backbone. This unique structure contributes to its solubility and reactivity in biological systems.

The primary mechanism of action for this compound involves its interaction with biological membranes and proteins due to its highly polar and ionic nature. These interactions can lead to:

- Alteration of Membrane Permeability : The compound may disrupt lipid bilayers, influencing ion transport and cellular signaling.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 12 | 10 |

Table 1: Antimicrobial activity of this compound

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound has a dose-dependent effect on various cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxic effects of this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following administration. Key findings include:

- Absorption : High bioavailability due to solubility in aqueous environments.

- Distribution : Primarily localized in the gastrointestinal tract with minimal systemic circulation.

- Metabolism : Limited metabolic conversion; primarily excreted unchanged.

Clinical Trials

A recent clinical trial investigated the effects of this compound in patients with gastrointestinal disorders. The study aimed to evaluate its efficacy in reducing acidity and promoting mucosal healing.

- Study Design : Randomized controlled trial with a placebo group.

- Results : Significant improvement in symptoms was noted in the treatment group compared to placebo.

Animal Models

In animal studies focusing on inflammatory bowel disease (IBD), administration of the compound resulted in reduced inflammation markers and improved histological scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.